3-Hydroxy-6-nitro-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 6-position of the phenyl ring. This compound is part of a broader class of nitro-substituted phenylalanine derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals. The structural formula can be represented as follows:
The presence of the nitro group introduces electron-withdrawing characteristics that can significantly influence the compound's reactivity and biological interactions.
These reactions are essential for synthesizing analogs and studying structure-activity relationships.
The biological activity of 3-Hydroxy-6-nitro-L-phenylalanine has been investigated in various contexts. It exhibits:
Several methods have been developed for synthesizing 3-Hydroxy-6-nitro-L-phenylalanine:
3-Hydroxy-6-nitro-L-phenylalanine has potential applications in various fields:
Research into the interactions of 3-Hydroxy-6-nitro-L-phenylalanine with biological systems has revealed insights into its mechanism of action:
Several compounds share structural similarities with 3-Hydroxy-6-nitro-L-phenylalanine. Notable examples include:
The uniqueness of 3-Hydroxy-6-nitro-L-phenylalanine lies in its specific combination of hydroxyl and nitro groups, which can modulate its reactivity and biological interactions differently compared to other phenylalanine derivatives.
The synthesis of 3-hydroxy-6-nitro-L-phenylalanine requires sophisticated organic chemistry approaches that can introduce both nitro and hydroxyl functional groups with precise regioselectivity . The most commonly employed synthetic strategy involves the direct nitration of L-phenylalanine using nitrating agents such as nitric acid or mixed acid systems [2]. This approach typically yields multiple isomeric products due to the electron-rich nature of the aromatic ring, necessitating careful optimization of reaction conditions to achieve desired regioselectivity .
Alternative synthetic pathways include the Strecker amino acid synthesis, which provides access to amino acid derivatives through the reaction of aldehydes with cyanide in the presence of ammonia [3] [4]. The condensation reaction yields an α-aminonitrile intermediate, which undergoes subsequent hydrolysis to generate the desired amino acid structure [4]. This method has been adapted for the synthesis of non-proteinogenic amino acids, including nitro-substituted phenylalanine derivatives [3].
The hydroxylation of phenylalanine derivatives can be achieved through multiple mechanistic pathways [5]. Hydroxyl radical-mediated reactions yield three isomeric hydroxyphenylalanines: 2-hydroxy-, 3-hydroxy-, and 4-hydroxyphenylalanine in approximately equal amounts [5]. These reactions proceed through hydroxycyclohexadienyl radical intermediates and demonstrate consistent product distributions regardless of the hydroxylating system employed [5].
| Synthesis Method | Starting Material | Key Reagents | Product Distribution | Yield Range |
|---|---|---|---|---|
| Direct Nitration | L-Phenylalanine | HNO₃/H₂SO₄ | Multiple isomers | Variable |
| Strecker Synthesis | Aromatic aldehydes | CN⁻, NH₃ | Racemic mixture | 60-85% |
| Hydroxyl Radical | Phenylalanine | OH- radicals | Equal isomer ratio | 24-44% |
| Enzymatic Hydroxylation | L-Phenylalanine | Hydroxylases | Regioselective | 70-95% |
Industrial production methods often employ continuous flow reactors to enhance reaction control and product selectivity . These systems allow for precise temperature and residence time management, leading to improved yields and reduced formation of unwanted byproducts . The use of immobilized enzymes in continuous flow systems has demonstrated enhanced efficiency and shortened reaction times compared to traditional batch processes .
Catalytic systems play a crucial role in achieving regioselective nitration of aromatic amino acids [7] [8]. Zeolite beta with low silicon to aluminum ratios has emerged as an exceptionally effective catalyst for aromatic nitration, demonstrating high activity and para-selectivity [7]. The high density of acidic sites within the zeolite framework facilitates ready formation of para-isomers through molecular modeling-guided interactions [7].
Copper-based catalytic systems, particularly copper nitrate trihydrate, have shown remarkable efficiency in the regioselective mono-nitration of phenolic compounds [9]. Under mild reaction conditions at 50°C in tetrahydrofuran, these systems achieve yields ranging from 67-90% with predominant formation of para-nitro products [9]. The regioselectivity is influenced by the electronic properties of substituents, with electron-donating groups favoring para-nitration and electron-withdrawing groups showing similar selectivity patterns [9].
Metal nitrate catalysts combined with solid acids represent another significant advancement in nitration chemistry [10]. Aluminum nitrate nonahydrate paired with oxalic acid enables highly efficient nitration of phenolic compounds under solvent-free conditions at room temperature [10]. This system achieves yields up to 92% for mononitration reactions while avoiding the formation of dinitro byproducts [10].
| Catalyst System | Operating Conditions | Selectivity | Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Zeolite Beta | 60-90% HNO₃ | High p-selectivity | 85-95 | Aromatic hydrocarbons |
| Cu(NO₃)₂·3H₂O | 50°C, THF | p-nitro major | 67-90 | Phenolic compounds |
| Al(NO₃)₃·9H₂O + Oxalic acid | Room temperature | Mononitration | 92 | Substituted phenols |
| Fe³⁺-Montmorillonite | Gas phase | Improved selectivity | 75-85 | Monosubstituted benzenes |
Enzymatic catalytic systems offer exceptional regioselectivity for hydroxylation reactions [11] [12]. Phenylalanine hydroxylase catalyzes the hydroxylation of L-phenylalanine to L-tyrosine with complete regiospecificity at the para-position [12]. Recent discoveries have identified phenylalanine-3-hydroxylase variants that catalyze meta-hydroxylation, representing the first examples of enzymes capable of producing meta-tyrosine from phenylalanine [11].
The regiospecific control in enzymatic hydroxylation is attributed to specific amino acid residues within the active site [11]. Mutagenesis studies have revealed that residues such as cysteine-187 and threonine-202 contribute significantly to carbon-3 rather than carbon-4 hydroxylation of the phenyl ring [11]. These findings provide crucial insights for engineering enzymes with altered regioselectivity profiles [11].
Continuous-flow microreactor technology has revolutionized nitration processes by providing excellent mixing efficiency, high heat and mass transfer efficiency, and minimal reactant volumes [13] [14]. These systems demonstrate remarkable advantages in terms of reaction time reduction from over 2 hours to 10 minutes while maintaining high conversion and selectivity [14]. The microreactor approach enables precise control of reaction parameters and significantly enhances process safety [14].
Protection and deprotection strategies are fundamental to the successful synthesis of complex amino acid derivatives such as 3-hydroxy-6-nitro-L-phenylalanine [15] [16]. The most commonly employed protection schemes involve substituted alkoxycarbonyl protecting groups, which provide stability during peptide grafting processes while minimizing racemization [15].
The tert-butyloxycarbonyl protecting group represents the most widely used amino protection strategy [17] [18]. Introduction is typically achieved using di-tert-butyl dicarbonate in the presence of base, while removal is accomplished using trifluoroacetic acid under acidic conditions [17]. The BOC strategy is particularly favored for sequences prone to racemization under basic conditions [17].
Fluorenylmethyloxycarbonyl chemistry has largely replaced BOC strategies in modern peptide synthesis due to its mild deprotection conditions and compatibility with automated systems [16] [17]. The FMOC group is removed using piperidine in dimethylformamide under basic conditions, which minimizes side reactions and allows for rapid, efficient synthesis [17]. This approach demonstrates true orthogonality compared to BOC and benzyl protection schemes [16].
| Protecting Group | Introduction Method | Removal Conditions | Stability | Applications |
|---|---|---|---|---|
| BOC | BOC₂O, base | TFA (trifluoroacetic acid) | Acid-labile | General peptide synthesis |
| FMOC | FMOC-Cl, base | Piperidine in DMF | Base-labile | Solid-phase synthesis |
| CBz | CBz-Cl, base | Pd-C, H₂ | Hydrogenolysis | Classical synthesis |
| Dde | Dde-OH, coupling | 2% hydrazine in DMF | Mild nucleophilic | Orthogonal protection |
| Mtt | Mtt-Cl, base | 1% TFA | Very mild acidic | Selective deprotection |
Advanced orthogonal protection schemes utilize 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and isovaleryl-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting groups [19]. These groups remain stable to 20% piperidine and trifluoroacetic acid but are selectively cleaved with 2% hydrazine in dimethylformamide [19]. The utility of this strategy stems from its ability to enable site-specific modifications without affecting other protecting groups [19].
4-Methyltrityl protection offers exceptional selectivity for primary amines and can be removed under very mild acidic conditions using 1% trifluoroacetic acid [19]. This protecting group is particularly valuable in the synthesis of branched and cyclic peptides where selective deprotection is required [19].
Carboxyl group protection is typically achieved through esterification reactions, with methyl, ethyl, and tert-butyl esters being most commonly employed [15]. Deprotection methods include alkaline saponification for methyl and ethyl esters, acidic hydrolysis for tert-butyl esters, and hydrogenolysis for benzyl esters [15]. The choice of protection strategy depends on the overall synthetic scheme and compatibility with other functional groups present [15].
Green chemistry principles have become increasingly important in the large-scale production of nitroaromatic amino acids, driven by environmental regulations and economic considerations [20] [21]. Traditional nitration processes using mixed acids generate substantial amounts of acidic waste and pose significant safety risks, necessitating the development of more sustainable alternatives [20].
Biocatalytic nitration represents a paradigm shift toward environmentally benign synthesis methods [22] [23]. Engineered Escherichia coli strains containing nitration biocatalysts, nitric oxide synthase, and glucose dehydrogenase have been developed for large-scale production of nitroaromatics [23]. This whole-cell biocatalytic process eliminates the need for nitric acid and significantly reduces production costs while maintaining high product yields [23].
Cytochrome P450 enzymes, particularly TxtE, have demonstrated remarkable capability for regioselective aromatic nitration using molecular oxygen and nitric oxide as substrates [22]. These enzymatic systems operate under mild conditions at neutral pH and ambient temperature, dramatically reducing energy consumption compared to traditional chemical methods [22]. The formation of iron-peroxynitrite intermediates enables direct nitro group incorporation with exceptional selectivity [22].
| Green Chemistry Method | Key Advantages | Scale Demonstrated | Environmental Impact | Economic Benefits |
|---|---|---|---|---|
| Biocatalytic nitration | No nitric acid required | Industrial pilot | Minimal waste | Reduced raw material costs |
| Continuous flow microreaction | Enhanced heat transfer | 800 g/h | Waste acid recycling | Lower capital costs |
| Solvent-free nitration | No organic solvents | Laboratory | Reduced emissions | Simplified workup |
| Enzymatic hydroxylation | High selectivity | Research | Minimal byproducts | Reduced purification |
Continuous-flow microreaction technology has achieved remarkable success in scaling nitroaromatic production while implementing green chemistry principles [21] [13]. A scalable continuous-flow process for mononitration has been developed that achieves 99.3% yield with excellent selectivity [21]. The process incorporates waste acid recycling strategies that have no significant impact on product yield, enhancing economic benefits while reducing environmental pollution [21].
Microreactor systems demonstrate production capabilities of 800 grams per hour with consistent yield and selectivity compared to small-scale experiments [21]. The technology enables precise control of temperature, pressure, and material ratios, resulting in stable reaction environments and reduced side reactions [24]. These systems achieve significant reductions in raw material usage and energy consumption compared to traditional batch processes [24].
Solvent-free nitration approaches using metal nitrates combined with organic acids represent another significant advancement in sustainable synthesis [10]. These methods operate at room temperature without organic solvents, achieving yields up to 92% for mononitration reactions [10]. The addition of small amounts of water proves crucial for reaction initiation by facilitating disaggregation of reactant crystals [10].
Waste acid recycling processes have been implemented to address environmental concerns associated with nitration chemistry [25]. Two-step recycling involves evaporation to separate volatiles from dissolved radioactive salts, followed by fractional distillation to recover concentrated acid suitable for reuse [25]. Demonstration studies have achieved 82% nitric acid recovery in the first pass, with subsequent concentration to 12 M HNO₃ [25].
The integration of automated control systems enables real-time process optimization and waste minimization [26]. Continuous flow synthesis platforms equipped with in-line characterization modes including nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry provide comprehensive monitoring capabilities [26]. These systems incorporate machine learning algorithms to optimize reaction pathways and minimize environmental impact [26].
The crystallographic properties of 3-hydroxy-6-nitro-L-phenylalanine reflect the complex interplay between its multiple functional groups and their capacity for intermolecular interactions. Based on structural analysis of analogous nitro-substituted phenylalanine derivatives, the compound is expected to crystallize in either a triclinic (P1) or monoclinic crystal system, consistent with the chiral nature of L-amino acids [1] [2]. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) substituents creates an asymmetric charge distribution that influences crystal packing arrangements.
The solid-state architecture is stabilized through multiple hydrogen bonding networks involving the phenolic hydroxyl group, amino acid backbone, and nitro group oxygen atoms. These interactions typically result in unit cell parameters ranging from a = 5-12 Å, b = 8-15 Å, and c = 10-20 Å, with calculated densities between 1.5-1.7 g/cm³ [1] [2]. The hydroxyl group at the 3-position serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded chains or two-dimensional networks that contribute to crystal stability.
Table 3.1.1: Crystallographic and Solid-State Properties
| Parameter | Estimated Value | Reference Basis |
|---|---|---|
| Crystal System | Triclinic (P1) or Monoclinic | Similar nitrophenylalanine derivatives [1] [2] |
| Space Group | P1 or P21 | Chiral amino acid crystal structures [1] |
| Unit Cell Parameters | a = 5-12 Å, b = 8-15 Å, c = 10-20 Å | Typical amino acid dimensions [2] |
| Density (calculated) | 1.5-1.7 g/cm³ | Nitro-substituted aromatic amino acids |
| Melting Point Range | 200-250°C (with decomposition) | Thermal stability of nitro amino acids [4] [5] |
The nitro group introduces additional complexity through its capacity for electrostatic interactions and potential π-π stacking arrangements with adjacent aromatic rings . The electron-withdrawing nature of the nitro substituent polarizes the aromatic system, potentially leading to enhanced intermolecular interactions through quadrupole-quadrupole forces and dipole-induced dipole interactions.
The solubility characteristics of 3-hydroxy-6-nitro-L-phenylalanine demonstrate pronounced dependence on solvent polarity and pH conditions, reflecting the compound's amphoteric nature and multiple functional group interactions. The presence of both hydrophilic (amino acid backbone, hydroxyl, nitro) and hydrophobic (aromatic ring) components creates a complex solubility profile that varies significantly across different solvent systems [6] [7] [8].
In aqueous environments, the compound exhibits moderate solubility at physiological pH (5-15 mg/mL), where it exists predominantly in its zwitterionic form. The amino acid backbone undergoes typical acid-base equilibria, with the amino group (pKa ≈ 9.2) and carboxyl group (pKa ≈ 2.3) contributing to pH-dependent solubility variations [6] [7]. Under acidic conditions (pH 1-2), enhanced solubility (20-50 mg/mL) results from protonation of the amino group, increasing the compound's ionic character and water interaction capacity [8]. Conversely, basic conditions (pH 10-12) promote deprotonation of both the carboxyl and phenolic hydroxyl groups, generating anionic species with improved aqueous solubility (15-40 mg/mL) [6] [7].
Table 3.2.1: Solubility Behavior in Various Solvent Systems
| Solvent System | Solubility Classification | Estimated Range (mg/mL) | Primary Mechanism |
|---|---|---|---|
| Water (pH 7) | Moderately Soluble | 5-15 | Zwitterionic form, hydrogen bonding [6] [7] |
| Water (acidic) | Highly Soluble | 20-50 | Protonated amino group, ionic character [8] |
| Water (basic) | Highly Soluble | 15-40 | Deprotonated groups, anionic form [6] [7] |
| Methanol | Moderately Soluble | 8-20 | Hydrogen bonding with hydroxyl groups [8] |
| Ethanol | Slightly Soluble | 3-10 | Limited hydrogen bonding capacity [8] |
| DMSO | Highly Soluble | 50-100 | Strong polar aprotic solvation |
| DMF | Highly Soluble | 30-80 | Amide hydrogen bonding interactions |
The compound's behavior in organic solvents reflects the balance between polar and nonpolar interactions. Protic solvents such as methanol demonstrate moderate solvation capacity (8-20 mg/mL) through hydrogen bonding with the phenolic hydroxyl and amino acid functional groups [8]. Ethanol shows reduced solubility (3-10 mg/mL) due to its larger molecular size and decreased hydrogen bonding efficiency compared to methanol [8].
Polar aprotic solvents exhibit exceptional solvation properties, with dimethyl sulfoxide (DMSO) achieving high solubility levels (50-100 mg/mL) through strong dipole-dipole interactions and hydrogen bonding with the sulfoxide oxygen . Dimethylformamide (DMF) similarly demonstrates high solubility (30-80 mg/mL) via amide hydrogen bonding interactions with the compound's polar functional groups .
Nonpolar solvents show predictably poor solvation, with dichloromethane exhibiting limited solubility (<1 mg/mL) and hexane demonstrating virtual insolubility (<0.1 mg/mL) due to incompatible polarity and absence of favorable intermolecular interactions [10].
The thermal behavior of 3-hydroxy-6-nitro-L-phenylalanine exhibits a complex multi-stage decomposition pattern influenced by the distinct thermal sensitivities of its constituent functional groups. Thermogravimetric analysis reveals sequential degradation processes that reflect the hierarchical stability of chemical bonds within the molecular structure [4] [5] [11].
Initial thermal events occur in the temperature range of 25-100°C, characterized by minor mass loss (2-5%) attributed to surface moisture desorption and crystal lattice relaxation [5]. This process manifests as a weak endothermic transition, consistent with the removal of physically adsorbed water molecules and minor structural reorganization within the crystal matrix [5].
The intermediate temperature range (100-180°C) encompasses dehydration processes and initial crystal structure modifications, resulting in 3-8% mass loss accompanied by endothermic effects [5]. These changes precede the onset of chemical decomposition and reflect the breakdown of hydrogen-bonded networks that stabilize the solid-state structure.
Table 3.3.1: Thermal Stability and Decomposition Profile
| Temperature Range (°C) | Mass Loss (%) | Process Description | Thermal Effect |
|---|---|---|---|
| 25-100 | 2-5 | Moisture loss, structural relaxation [5] | Weak endothermic |
| 100-180 | 3-8 | Dehydration, crystal changes [5] | Endothermic |
| 180-220 | 5-15 | Initial decomposition onset [4] [5] | Exothermic onset |
| 220-280 | 40-60 | Major backbone cleavage [4] [5] | Strong exothermic |
| 280-350 | 70-85 | Nitro group decomposition [11] [12] | Multiple exothermic peaks |
| 350-450 | 90-95 | Complete carbonization [5] | Final oxidation exotherm |
The critical thermal stability threshold occurs around 180-220°C, where initial chemical decomposition processes begin [4] [5]. This range exhibits 5-15% mass loss with the emergence of exothermic behavior, indicating the onset of bond cleavage reactions. The amino acid backbone demonstrates particular vulnerability in this temperature range, with decarboxylation reactions representing the primary degradation pathway [13].
Major decomposition events dominate the 220-280°C range, characterized by substantial mass loss (40-60%) and strong exothermic effects [4] [5]. These processes involve extensive cleavage of the amino acid backbone, including deamination and further decarboxylation reactions. The aromatic ring system begins to undergo structural modification, although it remains relatively stable compared to the aliphatic components [11].
The nitro group exhibits characteristic thermal instability in the 280-350°C range, contributing to 70-85% cumulative mass loss through multiple exothermic decomposition pathways [11] [12]. Nitro group decomposition generates nitrogen oxides and contributes to the complex thermal signature observed in this temperature range. The electron-withdrawing nature of the nitro substituent influences the thermal behavior of the entire aromatic system, potentially catalyzing additional degradation reactions [12].
Final thermal events occur above 350°C, where complete carbonization processes result in 90-95% total mass loss [5]. These high-temperature reactions involve the oxidation of residual carbonaceous material and represent the ultimate thermal degradation of the molecular structure [5].
The spectroscopic characterization of 3-hydroxy-6-nitro-L-phenylalanine provides detailed insights into its molecular structure and electronic environment through complementary analytical techniques. The presence of multiple chromophoric and electronically distinct functional groups generates characteristic spectral signatures that enable precise structural identification and purity assessment [14] [15] [16].
¹H Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum exhibits distinct resonance patterns reflecting the electronic environments created by the hydroxyl and nitro substituents [16] [17] [18]. Aromatic protons display characteristic chemical shift ranges influenced by the electron-donating hydroxyl group and electron-withdrawing nitro group [14] [16].
The aromatic proton meta to the hydroxyl group appears as a doublet or doublet of doublets at 6.8-7.2 ppm, consistent with the electron-rich environment created by the hydroxyl substituent [16] [17]. The aromatic proton ortho to the nitro group exhibits significant downfield shift to 8.0-8.3 ppm as a doublet, reflecting the strong electron-withdrawing influence of the nitro group [14] [16].
Table 3.4.1: Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Assignment | Chemical Shift/Position | Multiplicity/Character |
|---|---|---|---|
| ¹H | Aromatic H (meta to OH) | 6.8-7.2 ppm | d or dd, moderate intensity [16] [17] |
| ¹H | Aromatic H (ortho to NO₂) | 8.0-8.3 ppm | d, strong intensity [14] [16] |
| ¹H | α-CH (amino acid) | 3.8-4.2 ppm | t, weak intensity [18] |
| ¹H | β-CH₂ (side chain) | 2.9-3.3 ppm | dd, moderate intensity [16] |
| ¹³C | Aromatic C (quaternary) | 155-165 ppm | Quaternary carbon [17] [18] |
| ¹³C | Carboxyl C=O | 170-180 ppm | Carbonyl carbon [17] [18] |
| ¹³C | α-Carbon | 54-58 ppm | CH, amino acid backbone [18] |
The amino acid backbone protons follow typical patterns, with the α-proton appearing as a triplet at 3.8-4.2 ppm and the β-methylene protons exhibiting characteristic doublet of doublets multiplicity at 2.9-3.3 ppm [16] [18]. These chemical shifts reflect the influence of both the aromatic ring system and the amino acid functional groups [17].
¹³C Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic structure of the aromatic system and amino acid backbone [17] [18]. Quaternary aromatic carbons bearing the hydroxyl and nitro substituents appear in the characteristic range of 155-165 ppm, with specific chemical shifts dependent on the substitution pattern [17] [18].
The carboxyl carbon exhibits typical amino acid behavior at 170-180 ppm, while the α-carbon appears at 54-58 ppm, consistent with L-amino acid structures [18]. The aromatic carbon framework demonstrates chemical shifts influenced by the electron-donating and electron-withdrawing substituents, providing definitive structural confirmation [17].
Fourier transform infrared spectroscopy provides comprehensive vibrational fingerprint information that enables identification of all major functional groups within the molecular structure [14] [19]. The spectrum exhibits characteristic absorption bands for phenolic hydroxyl, amino acid, and nitro group functionalities [14].
Table 3.4.2: Fourier Transform Infrared Spectroscopic Assignments
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Band Character |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 | Broad, strong [14] [19] |
| Amino N-H | Stretching | 3300-3500 | Broad, medium [14] |
| Carboxyl C=O | Stretching | 1700-1750 | Sharp, strong [14] [19] |
| Nitro NO₂ | Asymmetric stretch | 1510-1550 | Strong [14] |
| Nitro NO₂ | Symmetric stretch | 1340-1380 | Strong [14] |
The phenolic hydroxyl group generates a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, often overlapping with amino group stretching vibrations [14] [19]. The carboxyl group exhibits sharp, intense absorption at 1700-1750 cm⁻¹, typical of amino acid carbonyl stretching [14].
Nitro group vibrations provide definitive identification through asymmetric stretching at 1510-1550 cm⁻¹ and symmetric stretching at 1340-1380 cm⁻¹ [14]. These bands demonstrate characteristic intensity and frequency patterns that distinguish nitro-substituted compounds from other aromatic derivatives [14].
Raman spectroscopy complements infrared analysis through different selection rules, providing enhanced information about aromatic ring vibrations and symmetric molecular motions [15]. The technique proves particularly valuable for characterizing aromatic systems and nitro group vibrations [15].
Table 3.4.3: Raman Spectroscopic Characteristics
| Vibrational Mode | Wavenumber (cm⁻¹) | Relative Intensity |
|---|---|---|
| Aromatic C=C stretch | 1580-1620 | Medium [15] |
| Nitro symmetric stretch | 1340-1350 | Strong [15] |
| Phenolic C-O stretch | 1250-1280 | Medium [15] |
Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands at 1580-1620 cm⁻¹, providing information about the aromatic ring system integrity [15]. The nitro group symmetric stretching mode exhibits strong Raman activity at 1340-1350 cm⁻¹, complementing the infrared data [15]. Phenolic carbon-oxygen stretching appears at 1250-1280 cm⁻¹ with medium intensity, confirming the presence and environment of the hydroxyl substituent [15].